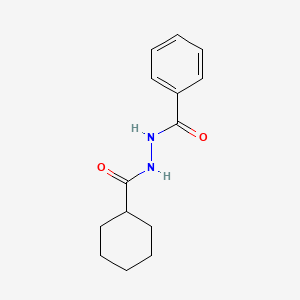![molecular formula C16H14ClN5 B12166854 4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine](/img/structure/B12166854.png)
4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine is a complex organic compound that belongs to the class of hydrazones and pyrazoles This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydrazinylidene moiety, and a pyrazol-imine framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine typically involves the condensation of 3-chlorobenzaldehyde with 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent, and the product is obtained after purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Additionally, industrial production would require stringent quality control measures to maintain consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydrazine derivatives, substituted chlorophenyl compounds, and oxidized pyrazoles.
Wissenschaftliche Forschungsanwendungen
4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine involves its interaction with specific molecular targets and pathways. In medicinal applications, it is believed to inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-4,5-dihydro-1H-pyrazol-5-one
- 4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one
Uniqueness
4-[2-(3-chlorophenyl)hydrazin-1-ylidene]-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-imine is unique due to its specific structural features, such as the presence of a methyl group at the 3-position of the pyrazole ring and the imine functionality
Eigenschaften
Molekularformel |
C16H14ClN5 |
|---|---|
Molekulargewicht |
311.77 g/mol |
IUPAC-Name |
4-[(3-chlorophenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-amine |
InChI |
InChI=1S/C16H14ClN5/c1-11-15(20-19-13-7-5-6-12(17)10-13)16(18)22(21-11)14-8-3-2-4-9-14/h2-10H,18H2,1H3 |
InChI-Schlüssel |
UJFTXHWTFLBJTP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1N=NC2=CC(=CC=C2)Cl)N)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]amino}benzoic acid](/img/structure/B12166776.png)
![(2Z)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-2-[(4-methylphenyl)carbon ylamino]prop-2-enamide](/img/structure/B12166781.png)
![N'~1~-[(3E)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~5~-[(3Z)-5-methoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene]pentanedihydrazide](/img/structure/B12166783.png)
![methyl 2-[(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-2-(4-methoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12166786.png)
![7,8-dimethyl-3-(propan-2-yl)-1-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12166790.png)
![4-{[(E)-{5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B12166791.png)
![Diethyl 5-{[2-(2-methoxyphenoxy)propanoyl]amino}-3-methylthiophene-2,4-dicarboxylate](/img/structure/B12166792.png)


![N-[1-(1H-indol-3-ylcarbonyl)piperidin-4-yl]-2-phenylacetamide](/img/structure/B12166809.png)

![2-(Pyridin-3-yl)pyrimido[1,2-a]benzimidazole](/img/structure/B12166841.png)
![Propan-2-yl 4-{[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanoyl]amino}benzoate](/img/structure/B12166846.png)
![N-cycloheptyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12166849.png)
